2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-chromen-4-one
Description
The compound 2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-chromen-4-one features a 4H-chromen-4-one core substituted with a 1,2,3-triazole-linked azetidine ring via a carbonyl group. The chromen-4-one scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and anticancer applications . Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method noted for high regioselectivity (1,4-substitution) and efficiency .
Properties
IUPAC Name |
2-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-12-7-14(22-13-4-2-1-3-11(12)13)15(21)18-8-10(9-18)19-6-5-16-17-19/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFXWMHVQFSMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-chromen-4-one is a novel synthetic derivative that incorporates both a triazole and a chromone moiety. This unique structure has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H14N4O3
- Molecular Weight : 298.30 g/mol
The presence of the triazole ring is significant for its biological activity, as triazoles are known for their diverse pharmacological properties, including antifungal and anticancer activities.
Anticancer Properties
Recent studies have indicated that compounds containing both triazole and chromone structures exhibit promising anticancer activities. For example, related triazole derivatives have shown effectiveness against various cancer cell lines, including breast and colon cancers.
In a study evaluating the cytotoxic effects of similar compounds, it was found that derivatives with triazole rings exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Specifically, compounds with substituents on the triazole ring demonstrated enhanced activity, suggesting that structural modifications can significantly influence their efficacy .
Antimicrobial Activity
The antimicrobial potential of triazole-containing compounds has also been widely documented. For instance, derivatives similar to this compound were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that these compounds exhibited significant antibacterial activity, attributed to their ability to disrupt bacterial cell wall synthesis .
The mechanism through which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival in cancer cells.
- Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The chromone moiety may contribute to antioxidant properties, reducing oxidative stress within cells and potentially enhancing cellular health .
Study on Anticancer Activity
In a controlled study published in Cancer Letters, researchers synthesized a series of triazole-chromone derivatives and evaluated their anticancer properties. The lead compound demonstrated an IC50 value of 12 µM against MCF-7 cells and showed selectivity towards cancerous cells over normal cells .
Study on Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of triazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus. This indicates a strong potential for development into therapeutic agents for bacterial infections .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. Research has demonstrated that compounds containing the triazole moiety exhibit significant antifungal and antibacterial activities. The specific derivative has been studied for its efficacy against various pathogens, including resistant strains of bacteria and fungi. For instance, triazole derivatives have been shown to inhibit the growth of Candida species and Staphylococcus aureus, highlighting their potential as therapeutic agents in treating infections caused by these organisms .
Cancer Treatment
Triazole-containing compounds have been investigated for their role as anticancer agents. The structural features of the compound may contribute to its ability to inhibit tumor growth through mechanisms such as the inhibition of angiogenesis and induction of apoptosis in cancer cells. Studies have indicated that similar triazole derivatives can act as inhibitors of protein kinases involved in cancer progression .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes, particularly those involved in metabolic pathways. Triazoles have been identified as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it essential to study these interactions further .
Neuroprotective Effects
Emerging research indicates that triazole derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism may involve modulation of neurotransmitter levels or direct protective effects on neuronal cells .
Synthetic Methodologies
Click Chemistry
The synthesis of triazole derivatives often employs click chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazoles under mild conditions, making it a preferred approach in drug development . The compound can be synthesized by reacting an appropriate azide with an alkyne derivative linked to the chromenone structure.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the compound's structure influence its biological activity. Variations in substituents on the azetidine or chromenone rings can lead to significant changes in pharmacological profiles, guiding the design of more potent derivatives .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Features and Substituent Effects
The table below compares the target compound with structurally related molecules from the provided evidence:
Key Observations:
- Azetidine vs. Tetrahydrofuran : The target compound’s azetidine ring (4-membered) imposes greater conformational strain compared to the 5-membered tetrahydrofuran in Compound 16. This strain may influence binding kinetics or metabolic stability .
- The target compound lacks such substituents, suggesting a balance between solubility and permeability .
- Hydroxymethyl-Triazole : The compound’s hydroxymethyl group on the triazole enhances hydrophilicity, contrasting with the target’s azetidine-carbonyl group, which may favor intermolecular interactions (e.g., π-stacking) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-chromen-4-one, and how is structural purity confirmed?
- Methodology : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole moiety. Key steps include:
- Preparation of an azide-functionalized azetidine precursor.
- Reaction with a chromen-4-one derivative bearing a terminal alkyne group under CuSO₄·5H₂O/ascorbic acid catalysis .
- Purification via column chromatography or recrystallization.
Q. What spectroscopic techniques are critical for analyzing this compound’s stability in solution?
- Methodology :
- NMR : Monitor chemical shift changes over time (e.g., in DMSO-d₆ or CDCl₃) to detect decomposition or tautomerism .
- HPLC-MS : Track degradation products under varying pH and temperature conditions .
- UV-Vis Spectroscopy : Assess photostability under light exposure (e.g., 254 nm) .
Advanced Research Questions
Q. How can regioselectivity challenges in the CuAAC reaction be addressed during synthesis?
- Methodology :
- Use bulky substituents on the azide or alkyne to favor 1,4-regioselectivity .
- Optimize solvent polarity (e.g., DMF for faster kinetics) and copper catalyst concentration (e.g., 5 mol% CuSO₄) .
- Employ microwave-assisted synthesis to reduce side reactions .
- Validation : Compare experimental NMR data with computed spectra (DFT calculations) to confirm regiochemistry .
Q. How do structural modifications to the chromen-4-one core affect biological activity?
- Methodology :
- SAR Studies : Synthesize derivatives with substituents at positions 6, 7, or 8 of the chromen-4-one scaffold and test for antimicrobial or anticancer activity .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., topoisomerase II) .
- Crystallographic Analysis : Resolve ligand-protein complexes via X-ray diffraction (SHELX suite ) to identify critical interactions.
Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?
- Methodology :
- Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and protein flexibility .
- Metabolite Profiling : Use LC-MS to identify in vitro metabolic pathways that reduce efficacy .
- Crystallographic Validation : Compare predicted binding poses with experimental crystal structures (SHELXL-refined ).
Q. How can anisotropic displacement parameters in X-ray crystallography refine the compound’s thermal motion analysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
